molecular formula C9H8N4OS B13793880 [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile CAS No. 623550-82-3

[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

Cat. No.: B13793880
CAS No.: 623550-82-3
M. Wt: 220.25 g/mol
InChI Key: KDERGSUQJZJGIO-UHFFFAOYSA-N
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Description

Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is a complex organic compound with a unique structure that includes a thiazolidinylidene ringIts molecular formula is C₇H₇N₃OS, and it has a molecular weight of 181.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions to form the thiazolidinylidene ring. The aminomethylene group is introduced through a subsequent reaction with formamide. The overall reaction conditions include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature

    Reduction: Sodium borohydride in methanol at 0-5°C

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Scientific Research Applications

Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential as an enzyme inhibitor

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound with similar reactivity

    Cyanoacetonitrile: Another nitrile compound used in organic synthesis

    Dicyanomethane: Known for its use in the synthesis of heterocyclic compounds

Uniqueness

Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is unique due to its thiazolidinylidene ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

623550-82-3

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

2-[5-(aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C9H8N4OS/c1-2-13-8(14)7(5-12)15-9(13)6(3-10)4-11/h5H,2,12H2,1H3

InChI Key

KDERGSUQJZJGIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN)SC1=C(C#N)C#N

Origin of Product

United States

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